(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine
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Description
(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine is a useful research compound. Its molecular formula is C6H5Cl2NOS and its molecular weight is 210.07. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Applications
Hydroxylamine and its derivatives are recognized for their significant biological activities, including their potential as mutagens and carcinostatic agents. Despite the mutagenic potential of hydroxylamine in vitro, it has not shown carcinogenic capabilities. Instead, hydroxylamine has demonstrated carcinostatic activity against certain tumors in animals. Additionally, hydroxylamine is known to inactivate or inhibit cellular enzymes and some viruses in vitro, though it is also a skin irritant and sensitizer. These properties highlight the compound's dual role as both a potential therapeutic agent and a chemical of concern due to its toxicity (Gross, 1985).
Antioxidant Evaluation
The synthesis and antioxidant evaluation of hydroxylamine derivatives, such as isoxazolone compounds, are of significant interest. Isoxazolone derivatives exhibit considerable biological and medicinal properties, serving as excellent intermediates for synthesizing various heterocycles. Their antioxidant activities have been investigated, highlighting the potential of hydroxylamine derivatives in developing antioxidant agents. This suggests that specific derivatives like (E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine could have applications in synthesizing compounds with antioxidant properties (Laroum et al., 2019).
Environmental and Analytical Chemistry Applications
Hydroxylamine plays a crucial role in the nitrogen cycle, acting as an intermediate in the aerobic and anaerobic oxidation of ammonium. Its conversion to nitrite by various microorganisms is a key step in nitrogen metabolism and has implications for understanding microbial interactions within ecosystems and engineered systems. This understanding can aid in environmental monitoring and the development of biological treatment processes (Soler-Jofra et al., 2020).
Additionally, hydroxylamine and its derivatives are used in developing analytical methods for determining antioxidant activity. These methods are crucial in various fields, including food engineering and pharmaceutical research, indicating the versatility of hydroxylamine derivatives in analytical chemistry (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
(NE)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NOS/c1-3(9-10)4-2-5(7)11-6(4)8/h2,10H,1H3/b9-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIQWYVJTGMUMC-YCRREMRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(SC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(SC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.